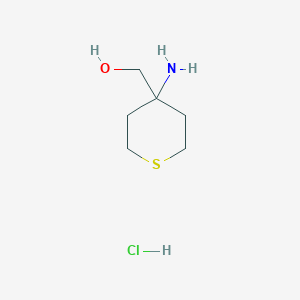![molecular formula C8H12O B2806576 Bicyclo[4.1.0]heptane-1-carbaldehyde CAS No. 62609-34-1](/img/structure/B2806576.png)
Bicyclo[4.1.0]heptane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[4.1.0]heptane-1-carbaldehyde is an organic compound with the molecular formula C8H12O. It is a bicyclic compound, meaning it contains two fused rings. This compound is known for its unique structure, which includes a cyclopropane ring fused to a cyclohexane ring, with an aldehyde functional group attached to the cyclopropane ring. The compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]heptane-1-carbaldehyde can be synthesized through several methods. . This reaction forms the bicyclo[4.1.0]heptane structure, which can then be oxidized to introduce the aldehyde functional group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The key steps involve the formation of the bicyclic structure followed by oxidation to introduce the aldehyde group.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[4.1.0]heptane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: Bicyclo[4.1.0]heptane-1-carboxylic acid.
Reduction: Bicyclo[4.1.0]heptane-1-methanol.
Substitution: Various substituted bicyclo[4.1.0]heptane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bicyclo[4.1.0]heptane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of bicyclo[4.1.0]heptane-1-carbaldehyde depends on the specific reactions it undergoes. In general, the aldehyde group is highly reactive and can participate in various chemical transformations. The molecular targets and pathways involved in these reactions include nucleophilic addition to the carbonyl carbon and subsequent formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
Norcarane (Bicyclo[4.1.0]heptane): Similar bicyclic structure but lacks the aldehyde functional group.
Bicyclo[3.1.0]hexane-1-carbaldehyde: Similar structure with a different ring size.
Bicyclo[4.2.0]octane-1-carbaldehyde: Similar structure with an additional carbon in the ring system.
Uniqueness
Bicyclo[4.1.0]heptane-1-carbaldehyde is unique due to its specific ring structure and the presence of an aldehyde functional group. This combination of features makes it a valuable compound for various chemical reactions and applications in scientific research.
Propiedades
IUPAC Name |
bicyclo[4.1.0]heptane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-6-8-4-2-1-3-7(8)5-8/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZICKPWWWFMEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC2C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-{[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]sulfamoyl}benzoate](/img/structure/B2806496.png)
![N-(2,4-dimethylphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2806497.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 5-(ethylsulfamoyl)-2-methylbenzoate](/img/structure/B2806499.png)
![6-acetyl-2-(2-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2806503.png)
![1-[4-[3-(2-Methylpropoxy)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2806506.png)
![Ethyl 3-{[3-(dimethylamino)propyl]amino}propanoate](/img/structure/B2806507.png)

![(Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2806511.png)
![N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide](/img/structure/B2806512.png)




